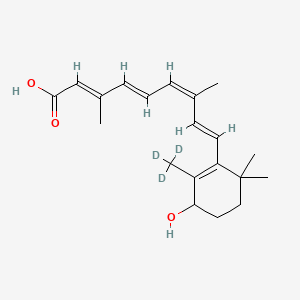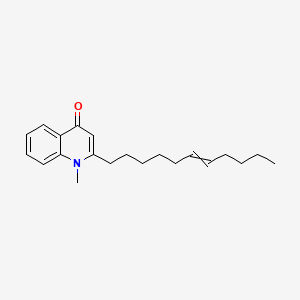
1-Methyl-2-undec-6-enylchinolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a methyl group at position 1, an undec-6-en-1-yl side chain at position 2, and a ketone group at position 4.
Wissenschaftliche Forschungsanwendungen
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that this compound is a type of quinolone alkaloid , and quinolone alkaloids often interact with various enzymes and receptors in the body.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one has been found to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes . Leukotrienes are inflammatory mediators, so this compound may have potential anti-inflammatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the following steps:
Starting Materials: Aniline, acetaldehyde, and an appropriate aldehyde or ketone.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Procedure: The aniline reacts with acetaldehyde to form an intermediate, which then undergoes cyclization with the aldehyde or ketone to form the quinoline core. The undec-6-en-1-yl side chain can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 1-Methyl-2-(undec-6-en-1-yl)quinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A similar compound with a methyl group at position 2.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at position 4.
Uniqueness
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undec-6-en-1-yl side chain and the ketone group at position 4 differentiates it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct applications.
Eigenschaften
IUPAC Name |
1-methyl-2-undec-6-enylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQTUNYLVMXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20767128 |
Source


|
| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120693-49-4 |
Source


|
| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the discovery of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one in Ervatamia chinensis?
A1: The research paper highlights that this compound, identified as 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in the study, is reported for the first time from the Ervatamia chinensis species. [, ] This finding expands the known phytochemical profile of the plant and suggests potential avenues for further investigation into its biological properties.
Q2: What is the structural characterization of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one as reported in the research?
A2: While the research paper doesn't explicitly provide the molecular formula and weight, it states that the structure of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone was elucidated using NMR and HRESI-MS spectrometry. [, ] These techniques are standard for determining the structure of organic compounds and provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
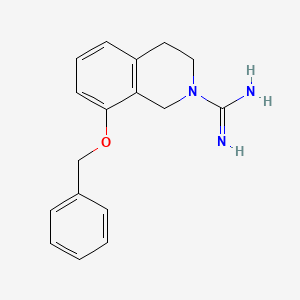
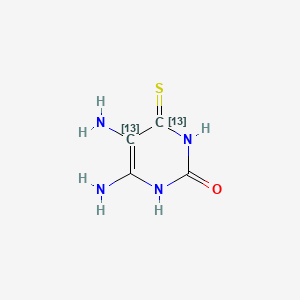
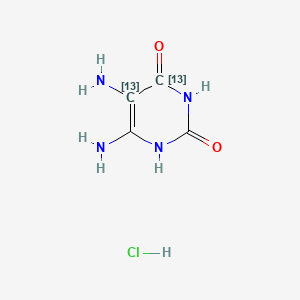

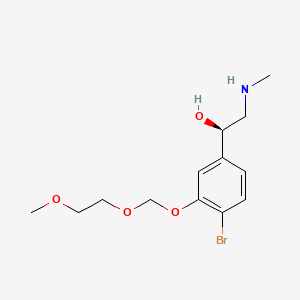

![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)
